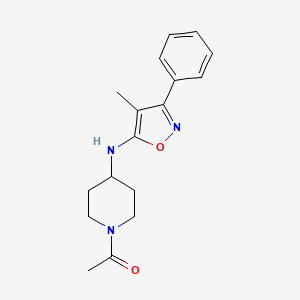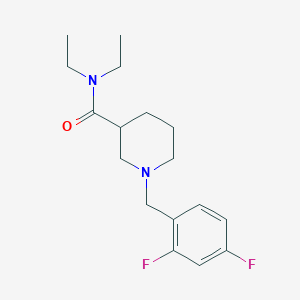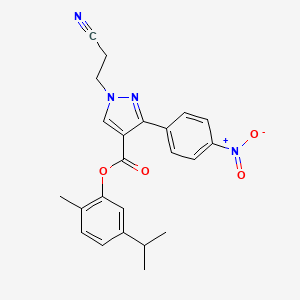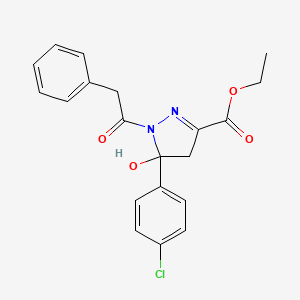
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine, also known as AMPI, is a small molecule that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. AMPI is a synthetic compound that belongs to the class of isoxazole derivatives. It has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the production of prostaglandins, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities and has been found to be effective in reducing pain and inflammation. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its effects on various biological pathways. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine involves the reaction of 4-methyl-3-phenyl-5-isoxazolecarboxylic acid with acetic anhydride and piperidine. The reaction takes place under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is obtained in high yield and purity after recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In animal models, this compound has been found to be effective in reducing pain and inflammation. It has also been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
1-[4-[(4-methyl-3-phenyl-1,2-oxazol-5-yl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(14-6-4-3-5-7-14)19-22-17(12)18-15-8-10-20(11-9-15)13(2)21/h3-7,15,18H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNMZHVVSYLZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2)NC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5025270.png)
![1,1'-[(2,4-diphenyl-1,3-cyclobutanediyl)bis(carbonylimino-3,1-propanediyl)]bis(1-methylpyrrolidinium) diiodide](/img/structure/B5025280.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanone hydrochloride](/img/structure/B5025294.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)
![5-chloro-2-[2-(4-morpholinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B5025309.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B5025314.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5025321.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)


![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)